Product packaging for 2-Phenethyl-cyclohexanone(Cat. No.:CAS No. 1138-44-9)

2-Phenethyl-cyclohexanone

Cat. No.: B075089
CAS No.: 1138-44-9
M. Wt: 202.29 g/mol
InChI Key: PEVNEAUCRZWXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenethyl-cyclohexanone is a versatile synthetic intermediate of significant interest in organic chemistry and neuroscience research. This ketone features a cyclohexanone core substituted with a phenethyl group, a structural motif that serves as a key precursor in the synthesis of complex organic molecules, including novel heterocycles and potential pharmacologically active compounds. Its primary research value lies in its role as a building block for the exploration of structure-activity relationships (SAR) in medicinal chemistry, particularly in the development of compounds that interact with central nervous system (CNS) targets. The molecule's lipophilic nature and conformational flexibility make it a valuable scaffold for probing biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O B075089 2-Phenethyl-cyclohexanone CAS No. 1138-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1138-44-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(2-phenylethyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

PEVNEAUCRZWXDW-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)CCC2=CC=CC=C2

Canonical SMILES

C1CCC(=O)C(C1)CCC2=CC=CC=C2

Other CAS No.

1138-44-9

Synonyms

2-phenethylcyclohexan-1-one

Origin of Product

United States

Contextualization of Keto Cyclic Systems As Synthetic Targets

Cyclic ketones, and particularly cyclohexanone (B45756) derivatives, are fundamental building blocks in organic synthesis. ebsco.combritannica.com The reactivity of the carbonyl group (C=O), characterized by its polarity, makes these structures susceptible to a wide array of chemical transformations, most notably nucleophilic addition reactions. ebsco.combritannica.com This inherent reactivity allows chemists to use them as versatile intermediates for constructing more complex molecular architectures. britannica.com

The industrial significance of cyclohexanone itself is vast, serving primarily as a key intermediate in the production of precursors for Nylon 6 and Nylon 6,6. solventis.netatamankimya.com Beyond this large-scale application, cyclohexanone derivatives are pivotal in the synthesis of a diverse range of products, including pharmaceuticals, dyes, herbicides, and plasticizers. solventis.netatamankimya.com In a laboratory setting, the alkylation of cyclohexanone enolates—the process of adding an alkyl group to the carbon adjacent to the carbonyl—is a powerful and extensively studied method for forming new carbon-carbon bonds, enabling the creation of complex, multi-substituted cyclic systems. ubc.canih.gov The development of catalytic, enantioselective methods for these alkylations is a major focus, aiming to produce specific stereoisomers of α-substituted carbonyl compounds, which are ubiquitous motifs in synthetic chemistry. nih.gov

The direct functionalization of cyclic ketones at positions other than the alpha-carbon, such as the beta-position, represents a more recent and significant challenge, with innovative strategies combining photoredox and organocatalysis now emerging to meet this goal. nih.gov

Significance of Phenethyl Motifs in Synthetic Design

The phenethylamine (B48288) scaffold, a phenyl ring attached to an ethylamine (B1201723) group, is a privileged motif found in a vast number of biologically active compounds. mdpi.comresearchgate.net This structural unit is present in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are crucial neurotransmitters. researchgate.net Its importance extends to a wide range of pharmaceuticals and natural alkaloids, including morphine. mdpi.comresearchgate.net

In medicinal chemistry, the addition of a phenethyl group to a core molecule can dramatically influence its pharmacological properties. For instance, replacing the N-methyl group of morphine with a phenethyl group to create N-phenethylnormorphine increases its analgesic potency by 8 to 14 times. wikipedia.org This enhancement is attributed to the phenethyl group's ability to form additional interactions within the opioid receptor. wikipedia.org Similarly, the phenethyl moiety is a key component in ligands targeting various receptors, including adenosine, adrenergic, and dopamine receptors, making it a critical design element in the development of new therapeutic agents. mdpi.com The structural flexibility and specific binding interactions of the phenethyl group make it an attractive component for chemists designing new bioactive molecules. nih.govussc.gov

Overview of Academic Research Directions for 2 Phenethyl Cyclohexanone

Catalytic and Stoichiometric Approaches to this compound and its Derivatives

The formation of this compound and its related structures is predominantly achieved through Michael addition reactions. These methods offer a powerful tool for carbon-carbon bond formation and can be finely tuned to control the stereochemical outcome of the product.

Michael Addition Reactions: Foundation and Mechanistic Aspects

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone for the synthesis of this compound. This reaction typically involves the addition of a cyclohexanone enolate to a suitable Michael acceptor.

The reaction between cyclohexanone and nitroolefins, such as trans-β-nitrostyrene, is a common and effective method for synthesizing the γ-nitroketone precursor to this compound. researchgate.net The nitro group in the resulting adduct, 2-(2-nitro-1-phenylethyl)cyclohexanone, can be subsequently reduced to an amino group and further transformed or removed to yield this compound. The versatility of the nitro group makes these adducts valuable intermediates in organic synthesis.

A general procedure for the racemic synthesis involves dissolving cyclohexanone and trans-β-nitrostyrene in a suitable solvent like ethanol (B145695) or methanol, followed by the addition of a base such as potassium carbonate to initiate the reaction. researchgate.net The reaction is typically stirred at room temperature or slightly elevated temperatures. researchgate.net

A diverse array of catalytic systems has been developed to promote the Michael addition of cyclohexanone to nitroolefins with high efficiency and stereoselectivity.

Organocatalysis: Chiral organocatalysts have emerged as a powerful tool for asymmetric Michael additions. researchgate.net Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective. For instance, pyrrolidine-based thiourea (B124793) catalysts have been shown to effectively catalyze the reaction, with the pyrrolidine (B122466) moiety forming an enamine with cyclohexanone and the thiourea group activating the nitroolefin through hydrogen bonding. acs.org Other successful organocatalysts include:

Pyrrolidine-based benzoyl thiourea catalysts: These have been used for asymmetric Michael additions in water, achieving excellent diastereoselectivities and enantioselectivities. nih.gov

Glucose-based bifunctional secondary amine-thiourea catalysts: These have proven effective for the asymmetric Michael reaction of cyclohexanone to both aryl and alkyl nitroolefins. rsc.org

Peptidomimetic triazole-based organocatalysts: These catalysts can be used at very low loadings (0.5 mol%) without additives to achieve high diastereo- and enantioselectivities. rsc.org

L-prolinol: In the presence of benzoic acid, L-prolinol catalyzes the asymmetric Michael addition to afford products with high diastereoselectivities and enantioselectivities. nih.gov

Pyrrolidinyl-isosteviol bifunctional organocatalyst: This catalyst has been successfully used for the asymmetric Michael addition in water, yielding high yields and excellent diastereoselectivities. benthamdirect.com

Palladium-based Catalysts: While organocatalysis is more commonly reported for this specific transformation, palladium catalysis is a major strategy for carbon-carbon bond formation, including conjugate additions. mdpi.com Palladium-catalyzed aerobic dehydrogenation has been used to convert substituted cyclohexanones to phenols, demonstrating the utility of palladium in modifying the cyclohexanone ring. nih.govacs.org Palladium-catalyzed reactions are also crucial in the synthesis of various heterocyclic and polycyclic compounds. mdpi.comscirp.orgacs.org

Achieving high levels of diastereoselectivity and enantioselectivity is a key focus in the synthesis of this compound derivatives. The use of chiral organocatalysts is the primary strategy for controlling the stereochemical outcome of the Michael addition.

Bifunctional catalysts, such as those based on pyrrolidine and thiourea, are designed to create a well-organized transition state. acs.org The catalyst simultaneously activates the cyclohexanone (as an enamine) and the nitroolefin (via hydrogen bonding), directing the approach of the reactants to favor the formation of one stereoisomer over others. For example, a chiral glucose-based bifunctional secondary amine-thiourea catalyst has been reported to yield adducts with excellent diastereoselectivities (up to >99/1 dr) and enantioselectivities (up to 97% ee). rsc.org Similarly, pyrrolidine-based benzoylthiourea (B1224501) catalysts in water have achieved diastereoselectivities up to >99:1 and enantioselectivities up to 99% ee. nih.gov The choice of catalyst, solvent, and reaction conditions can significantly influence both the diastereomeric ratio (syn/anti) and the enantiomeric excess of the product. nih.govthieme-connect.com

Catalyst SystemSubstratesKey Stereoselectivity FindingsReference
Pyrrolidine-based benzoyl thioureaCyclohexanone and various nitroolefinsExcellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 99% ee) in water. nih.gov
Chiral glucose-based bifunctional secondary amine-thioureaCyclohexanone and aryl/alkyl nitroolefinsExcellent diastereo- (up to >99/1 dr) and enantioselectivities (up to 97% ee). rsc.org
Peptidomimetic triazole-based organocatalystsCyclohexanone and nitroolefinsHigh diastereo- and enantioselectivities with low catalyst loading (0.5 mol%). rsc.org
L-prolinol with benzoic acidCyclohexanone and nitroolefinsHigh diastereoselectivities (87:13->99:1) and enantioselectivities (82-96%). nih.gov
Pyrrolidinyl-isosteviol bifunctional organocatalystCyclohexanone and nitroolefinsExcellent diastereoselectivities (anti/syn up to 98:2) and good enantioselectivities (up to 90% ee) in water. benthamdirect.com

Cyclodehydration and Rearrangement Pathways

2-(β-Phenylethyl)cyclohexanone can serve as a precursor for the synthesis of more complex polycyclic structures through cyclodehydration and rearrangement reactions.

The acid-catalyzed cyclodehydration of 2-(β-phenylethyl)cyclohexanone is a known method for the synthesis of polycyclic hydrocarbons. This transformation typically involves the intramolecular electrophilic attack of the activated carbonyl group onto the appended phenyl ring, followed by dehydration to form a new ring system. Research by Harvey and Halonen has investigated the disproportionation that can accompany the cyclodehydration of 2-(β-phenylethyl)cyclohexanone. researchgate.net The formation of polycyclic aromatic hydrocarbons (PAHs) is a significant area of study due to their environmental and health implications, and understanding their formation from precursors like 2-(β-phenylethyl)cyclohexanone is crucial. srce.hracs.orgresearchgate.netmdpi.com The specific conditions of the cyclodehydration reaction, such as the acid catalyst used and the temperature, can influence the product distribution and the extent of any accompanying rearrangements or disproportionations.

Studies on Disproportionation Phenomena during Cyclization

The synthesis of cyclic ketones via intramolecular Friedel-Crafts acylation is a fundamental transformation in organic chemistry. chemistrysteps.commasterorganicchemistry.com This method typically involves the cyclization of a carboxylic acid or its derivative, such as an acyl chloride, attached to an aromatic ring through a flexible chain. The reaction is promoted by strong acids, with polyphosphoric acid (PPA) being a classical and effective reagent for this purpose. ccsenet.orgunishivaji.ac.in

However, the use of potent acid catalysts under harsh conditions can lead to side reactions that diminish the yield of the desired product. One such phenomenon is disproportionation, which arises from intermolecular hydride transfer events between reaction intermediates. In the context of synthesizing a tetralone, which is structurally related to a substituted cyclohexanone, the carbocation intermediate formed during the acid-catalyzed cyclization can act as a hydride acceptor. Another molecule of a partially reduced intermediate can act as a hydride donor. This transfer results in a mixture of products: one that is more reduced (an alkane) and one that is more oxidized (an unsaturated ketone or aromatic compound) than the target ketone. This process effectively "disproportionates" the oxidation state of the reactants, complicating purification and lowering the efficiency of the desired cyclization. The extent of these side reactions is influenced by factors such as acid strength, temperature, and reaction time.

Other Synthetic Routes to this compound Scaffolds

Benkeser Reduction of Phenol (B47542) to Cyclohexanone Precursors

An alternative and high-yielding route to the cyclohexanone core needed for this compound involves the Benkeser reduction. nii.ac.jp This method is a more powerful variation of the Birch reduction and is particularly effective for the reduction of phenols. thieme-connect.de The reaction employs lithium metal dissolved in a low-molecular-weight amine, such as methylamine (B109427) or ethylamine (B1201723), to reduce phenol directly to cyclohexanone with reported yields as high as 96%. researchgate.netwikipedia.org The mechanism involves the reduction of the aromatic ring to an enolate, which upon rapid aqueous workup, tautomerizes to the stable ketone form. researchgate.net

Once the cyclohexanone precursor is obtained, the phenethyl group can be introduced via an alkylation reaction. The cyclohexanone is first treated with a base to form a nucleophilic enolate ion. This enolate then reacts with an electrophilic phenethyl halide, such as 2-phenylethyl bromide, in a standard SN2 reaction to form the carbon-carbon bond at the alpha position, yielding this compound. nih.govorganic-chemistry.org The alkylation of unsymmetrical ketones like 2-methylcyclohexanone (B44802) generally occurs at the less sterically hindered carbon, a principle that guides the regioselectivity of such reactions. organic-chemistry.org

Derivatization and Further Chemical Transformations of this compound Derivatives

Synthesis of Heterocyclic Compounds

Derivatives of this compound serve as versatile starting materials for synthesizing complex heterocyclic molecules, most notably substituted indoles.

Palladium-Catalyzed Synthesis of Substituted Indoles

A robust method for constructing the indole (B1671886) nucleus involves a palladium-catalyzed reaction starting from derivatives of this compound. grafiati.comacs.orgacs.org A common strategy begins with the Michael addition of cyclohexanone to a nitroalkene like β-nitrostyrene, yielding a 2-(2-nitro-1-phenylethyl)cyclohexanone derivative. ccsenet.org This adduct then undergoes a one-pot, palladium-catalyzed reductive cyclization and aromatization sequence.

The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst. The process involves an initial hydrogenation step, often using H₂ gas, to reduce the nitro group, followed by a subsequent step where a hydrogen acceptor, such as ethylene (B1197577) or 1-octene, facilitates the cyclization and aromatization to the indole ring system. ccsenet.org This methodology is highly effective for producing a variety of 3-substituted indoles in high yields. The versatility of this reaction is demonstrated by its tolerance for various substituents on both the phenylethyl moiety and the cyclohexanone ring.

Starting Material (Substituted 2-(2-nitro-1-phenylethyl)cyclohexanone)Product (Substituted Indole)Yield (%)
2-(2-Nitro-1-phenylethyl)cyclohexanone3-Benzyl-4,5,6,7-tetrahydro-1H-indole95
2-[1-(4-Methoxyphenyl)-2-nitroethyl]cyclohexanone3-(4-Methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole90
2-[1-(4-Chlorophenyl)-2-nitroethyl]cyclohexanone3-(4-Chlorobenzyl)-4,5,6,7-tetrahydro-1H-indole96
2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexanone3-(4-Fluorobenzyl)-4,5,6,7-tetrahydro-1H-indole92
2-(2-Nitro-1-p-tolylethyl)cyclohexanone3-(4-Methylbenzyl)-4,5,6,7-tetrahydro-1H-indole91
2-[1-(2-Chlorophenyl)-2-nitroethyl]cyclohexanone3-(2-Chlorobenzyl)-4,5,6,7-tetrahydro-1H-indole94

Table based on data from palladium-catalyzed indole synthesis studies. ccsenet.org

Mechanistic Studies on Intermediate Nitrone Formation

The palladium-catalyzed synthesis of indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives proceeds through a critical intermediate: a cyclic nitrone. ccsenet.org A nitrone is a functional group consisting of an N-oxide of an imine. Mechanistic studies indicate that the initial reduction of the nitro group does not proceed directly to an amine. Instead, under the reaction conditions, the partially reduced nitro group and the ketone carbonyl of the cyclohexanone ring interact and cyclize to form a transient nitrone.

This nitrone formation is considered essential for the reaction to proceed smoothly. ccsenet.org Once formed, this intermediate undergoes further transformations facilitated by the palladium catalyst. The sequence involves dehydration and rearrangement, ultimately leading to the aromatic indole structure. The study of nitrone reactivity is a significant area of research, as these intermediates are known to participate in various transformations, including cycloaddition reactions. In this specific indole synthesis, the in-situ formation and subsequent reaction of the nitrone provide an elegant pathway to a complex heterocyclic system from a relatively simple acyclic precursor attached to a cyclohexanone ring.

Modifications of the Carbonyl Group and Cyclohexanone Ring

The chemical reactivity of this compound is dominated by its two primary functional components: the carbonyl group and the cyclohexane (B81311) ring. These sites allow for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. Modifications can target the carbonyl group directly, alter the carbocyclic framework, or involve both in tandem cyclization reactions.

Carbonyl Group Modifications: The carbonyl group in this compound is a versatile handle for synthetic transformations. Common modifications involve protection strategies to mask its reactivity or reactions that permanently alter its structure.

Protection as Acetals/Ketals: The carbonyl group is commonly protected as an acetal (B89532) or ketal to prevent it from reacting under certain conditions, such as with nucleophiles or reducing agents. chem-station.com This reversible transformation is typically achieved by reacting the ketone with an alcohol or a diol under acidic conditions. chem-station.comgoogle.com For instance, the reaction with ethylene glycol in the presence of an acid catalyst yields a 1,3-dioxolane (B20135) derivative, which is stable in basic and reductive environments. chem-station.com The use of a bis-TMS ether reagent with a catalytic amount of TMSOTf is a high-yielding method for this transformation that can proceed even at low temperatures. chem-station.com

Umpolung (Polarity Inversion): The inherent electrophilicity of the carbonyl carbon can be inverted in a process known as umpolung. A classic example is the conversion of the carbonyl to a dithiane. This transformation reverses the carbonyl's reactivity, turning the original carbonyl carbon into a nucleophilic center that can react with electrophiles. inflibnet.ac.in

Reductive Amination: The carbonyl group can be converted into a C-N bond through reductive amination. This process involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by reduction to yield the corresponding amine derivative. researchgate.net

Cyclohexanone Ring Modifications: The cyclohexanone ring can undergo several structural modifications, including rearrangements and cyclizations, leading to new ring systems.

Baeyer-Villiger Oxidation: The cyclohexanone ring can be expanded to a seven-membered lactone (caprolactone) ring through Baeyer-Villiger oxidation. nih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, a transformation typically accomplished using peroxy acids. nih.govvpscience.org

Beckmann Rearrangement: Conversion of the this compound to its oxime derivative, followed by treatment with acid, can induce a Beckmann rearrangement. msu.edu This reaction results in the formation of a ring-expanded lactam (a cyclic amide). The oxime derived from cyclohexanone itself is an important industrial precursor for the production of nylon 6 via this rearrangement. msu.edu

Cyclodehydration and Cyclization Reactions: The 2-phenethyl substituent can react with the cyclohexanone moiety under specific conditions. For example, the cyclodehydration of 2-(β-phenylethyl)cyclohexanone can lead to disproportionation and the formation of new fused ring systems. cdnsciencepub.com Furthermore, derivatives such as 2-(2-nitro-1-phenylethyl)cyclohexanone serve as versatile starting materials for synthesizing complex heterocyclic structures like 3-substituted indoles through palladium-catalyzed one-pot reactions. acs.orgrawdatalibrary.netresearchgate.netacs.org This process involves treatment with H₂ followed by an ethylene atmosphere, where the formation of an intermediate nitrone is crucial for the reaction to proceed smoothly. acs.orgacs.org

The table below summarizes key transformations of the carbonyl and ring structures.

Transformation Reagents/Conditions Product Type Reference(s)
Ketal FormationEthylene glycol, Acid catalystProtected Ketone (Dioxolane) chem-station.comgoogle.com
Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)Lactone (7-membered ring) nih.gov
Beckmann Rearrangement1. Hydroxylamine2. AcidLactam (7-membered ring) msu.edu
Indole Synthesis (from nitro-derivative)Pd/C, H₂, CH₂=CH₂3-Substituted Indole acs.orgresearchgate.net

Preparation of Analytical Derivatives for Stereochemical Assignments

Determining the stereochemistry of chiral molecules like this compound, which possesses a stereocenter at the 2-position of the cyclohexane ring, is crucial for understanding its chemical and biological properties. A common and effective method for this is the preparation of diastereomeric derivatives by reacting the ketone with a chiral auxiliary. These diastereomers can then be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. beilstein-journals.org

The formation of imines (or ketimines) is a widely used derivatization strategy. researchgate.net By reacting this compound with a chiral amine, such as (S)- or (R)-1-phenylethylamine, a pair of diastereomeric imines is formed. researchgate.netuan.mx These diastereomers have distinct physical properties and, most importantly, different NMR spectra. Analysis of the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra allows for the determination of the relative stereochemistry and conformational preferences of the molecule. researchgate.net

For instance, in the analysis of related cyclohexylidene imines, the geometry of the double bond and the steric effects of the exocyclic group directly influence the chemical shifts of the protons and carbons in the aliphatic ring, enabling stereochemical assignment. researchgate.net

In cases where NMR analysis is inconclusive, X-ray crystallography of a suitable crystalline derivative provides unambiguous proof of the absolute and relative stereochemistry. The crystal structure of a derivative, such as trans-2-(2-nitro-1-phenylethyl)cyclohexanone, reveals precise information about the spatial arrangement of the substituents on the cyclohexane ring, including bond angles and conformational details. nih.gov For example, crystallographic data has shown that in this derivative, the 1'-phenyl-2'-nitro-ethyl group occupies an equatorial position on the chair-conformation cyclohexanone ring. nih.gov

This compound as a Key Intermediate in Catalytic Valorization

The structure of this compound is closely related to lignin (B12514952), a complex aromatic polymer found in plant biomass. Lignin is rich in ether linkages, and its depolymerization is a key strategy for producing renewable chemicals and fuels. The catalytic conversion of lignin model compounds, which mimic its structural units, provides insight into the reaction pathways and intermediates involved.

Catalytic hydrogenolysis is a crucial reaction for breaking down the robust ether bonds within lignin. Phenethyl phenyl ether (PPE), a model compound representing the most common β-O-4 ether linkage in lignin, is often used to study these processes. d-nb.info During the catalytic hydroprocessing of PPE, the molecule undergoes cleavage and hydrogenation, yielding valuable smaller molecules.

The conversion of lignin model compounds like PPE and benzyl (B1604629) phenyl ether (BPE) over various catalysts, particularly nickel-based systems, further illuminates these pathways. rsc.orgrsc.org Kinetic studies show that the cleavage of different ether linkages (α-O-4, β-O-4, 4-O-5) occurs at different rates, but a common theme is the production of phenol. rsc.org This phenol is then susceptible to further hydrogenation.

For instance, studies on the hydrogenolysis of BPE over nickel catalysts yield phenol, which is subsequently hydrogenated to cyclohexanol (B46403) and cyclohexanone. rsc.org Similarly, the hydroprocessing of PPE can result in phenol, which is then converted to cyclohexanol via a cyclohexanone intermediate. rsc.org These conversions highlight a recurring motif where the cyclohexanone ring is formed catalytically from lignin-derived aromatic structures. The process demonstrates the potential for forming complex cyclohexanone derivatives, connecting the broader field of lignin valorization to the specific chemistry of compounds like this compound. researchgate.netresearchgate.net

Catalytic Aspects of Related Cyclohexanone Chemistry

The synthesis and transformation of cyclohexanone are pivotal in large-scale industrial chemistry, primarily for the production of precursors for nylon-6 and nylon-6,6. mdpi.comosti.gov

One major route to cyclohexanone is the selective hydrogenation of phenol. osti.gov This process is often preferred over cyclohexane oxidation as it can operate under milder conditions and avoid certain byproducts. osti.gov Palladium-based catalysts are particularly effective for this transformation, demonstrating high conversion and selectivity. researchgate.net A bifunctional catalyst system using Pd/C and a heteropoly acid, for example, achieved 100% phenol conversion with 93.6% selectivity to cyclohexanone at 80°C and 1.0 MPa of hydrogen pressure. osti.gov

The resulting cyclohexanone is a key intermediate for producing various amines. In a process known as reductive amination, cyclohexanone reacts with an amine to form an imine, which is then hydrogenated to a secondary amine. csic.es This pathway is consistent across various transition metal catalysts, where phenol is first hydrogenated to cyclohexanone, which then acts as the reactive species for amination. csic.es The balance between hydrogenation and dehydrogenation can be controlled by factors like hydrogen pressure to selectively produce either N-substituted anilines or N-aliphatic cyclohexylamines.

The industrial production of a mixture of cyclohexanone and cyclohexanol, known as KA oil, is predominantly achieved through the catalytic oxidation of cyclohexane. mdpi.commdpi.com This process is critical as KA oil is the primary feedstock for producing adipic acid and caprolactam, the monomers for nylon polymers. mdpi.com

Traditional methods often employ soluble cobalt salts as homogeneous catalysts at high temperatures (150–160 °C) and pressures (10–20 atm). mdpi.com A major challenge in this process is controlling the reaction, as the desired products are more reactive than the starting cyclohexane, leading to the formation of byproducts if the conversion is too high. google.com To maintain high selectivity (80-95%), cyclohexane conversion is typically kept low (4-12%). google.com

Research has focused on developing more efficient and selective heterogeneous catalysts that can operate under milder conditions. Various systems have been explored, including:

Nano-gold molecular sieves (e.g., Au/SBA-15): These catalysts can achieve a cyclohexane conversion of 15-25% with 80% selectivity for cyclohexanone. google.com

Nickel oxide (NiO) powder: Using m-CPBA as an oxidant, NiO has shown exceptional performance, reaching about 85% cyclohexane conversion with 99% selectivity for KA oil (87% cyclohexanone) under mild conditions (70 °C). mdpi.com

Supported metal catalysts: Systems like Mn-ZSM-5 and iron complexes on modified mordenite (B1173385) have been investigated for cyclohexane oxidation using hydrogen peroxide, showing high selectivity to KA oil at room temperature. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of 2-Phenethyl-cyclohexanone. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum would be expected to show signals corresponding to the aromatic protons of the phenethyl group, the aliphatic protons of the ethyl chain, and the protons on the cyclohexanone (B45756) ring.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon (C=O) of the cyclohexanone ring, the aromatic carbons of the phenyl group, and the aliphatic carbons of the ethyl and cyclohexyl moieties. While specific, verified experimental data for this compound is not widely published, analysis of related structures provides expected ranges for these chemical shifts.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic (C₆H₅)7.10 - 7.35Carbonyl (C=O)~210
Benzylic (CH₂)2.50 - 2.80Aromatic (C₆H₅)125 - 142
Cyclohexanone (α-CH)2.20 - 2.60Benzylic (CH₂)30 - 40
Cyclohexanone (other CH₂)1.50 - 2.20Cyclohexanone (α-CH)45 - 55
Ethyl (CH₂)1.60 - 2.00Cyclohexanone (other CH₂)25 - 40

Note: The table presents estimated chemical shift ranges based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the complete bonding network and stereochemistry, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the benzylic protons and the adjacent ethyl protons, as well as among the protons within the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning which proton signal corresponds to which carbon signal in the ¹H and ¹³C NMR spectra, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the molecular fragments, for instance, by showing a correlation from the benzylic protons to the aromatic carbons and to the C2 carbon of the cyclohexanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry, such as the orientation of the phenethyl group relative to the cyclohexanone ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ions. For this compound (C₁₄H₁₈O, Molecular Weight: 202.29 g/mol ), the molecular ion peak would be expected at m/z 202. Common fragmentation pathways would likely involve cleavage of the bond between the ethyl chain and the cyclohexanone ring, and fragmentation of the cyclohexanone ring itself.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. thieme-connect.comrsc.org This is particularly useful for confirming the molecular weight of the compound. For this compound, the ESI-MS spectrum would be expected to show a prominent peak at m/z 203 corresponding to the [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. thieme-connect.comrsc.org This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the elemental composition as C₁₄H₁₈O.

Technique Ion Type Expected m/z Information Gained
EI-MSMolecular Ion (M⁺)202Molecular Weight, Fragmentation Pattern
ESI-MSProtonated Molecule [M+H]⁺203Molecular Weight Confirmation
HRMSProtonated Molecule [M+H]⁺203.1436Exact Mass, Elemental Composition

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are indispensable for identifying functional groups and characterizing chromophoric systems.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgwebassign.net The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the cyclohexanone ring and the phenethyl group.

The most prominent feature in the IR spectrum is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group in the cyclohexanone ring. This typically appears in the region of 1680-1750 cm⁻¹. webassign.net The exact position of this peak can be influenced by the substitution on the ring. The spectrum also displays characteristic C-H stretching vibrations. The sp² C-H stretches of the aromatic ring are observed between 3000 and 3100 cm⁻¹, while the sp³ C-H stretches of the cyclohexyl and ethyl portions of the molecule appear in the 2850-3000 cm⁻¹ range. libretexts.org

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (Ketone)C=O Stretch1680 - 1750
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 3000
Aromatic C-HC-H Bend675 - 710
C-C BondsStretch800 - 1200

This table presents generalized expected absorption ranges for the functional groups found in this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.netmdpi.com The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its aromatic chromophore.

The benzene (B151609) ring of the phenethyl group is the principal chromophore. Unsubstituted benzene typically exhibits absorption bands around 184 nm, 204 nm, and a series of weaker, structured bands around 254 nm. upi.edu In this compound, the alkyl substitution on the benzene ring can cause a slight red shift (a shift to longer wavelengths) of these absorption maxima. The carbonyl group of the cyclohexanone also acts as a chromophore, but its n→π* transition is typically weak and may be observed as a shoulder on the more intense aromatic absorptions. pharmaxchange.info

The wavelength of maximum absorbance (λmax) can be influenced by the solvent used for the analysis. mdpi.com Common non-polar solvents like cyclohexane (B81311) are often used as they have minimal UV absorption in the regions of interest. beilstein-journals.org For α,β-unsaturated ketones, Woodward-Fieser rules can be empirically used to predict the λmax. pharmaxchange.infoyoutube.com Although this compound is not an α,β-unsaturated ketone, the presence of the carbonyl and phenyl groups dictates its UV-Vis absorption properties. The spectrum is expected to show characteristic absorptions for the phenyl group, likely in the 250-270 nm range. researchgate.netresearchgate.net

Chromophore Electronic Transition Approximate λmax (nm)
Phenyl Groupπ → π~250 - 270
Carbonyl Groupn → πMay appear as a weak shoulder

This table provides an estimation of the UV-Vis absorption characteristics for this compound.

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govencyclopedia.pub Since this compound possesses a stereocenter at the carbon atom bearing the phenethyl group, it can exist as a pair of enantiomers. ECD spectroscopy is a powerful tool for determining the absolute configuration of these enantiomers. nih.govnih.govhebmu.edu.cn

The ECD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. mdpi.comencyclopedia.pub The two enantiomers of this compound will produce ECD spectra that are mirror images of each other. encyclopedia.pub The sign and intensity of the Cotton effects (the peaks in an ECD spectrum) are related to the spatial arrangement of the chromophores relative to the stereocenter. The octant rule, an empirical method, can sometimes be used to predict the sign of the Cotton effect for optically active ketones. mdpi.com

For a more definitive assignment of the absolute configuration, the experimental ECD spectrum is often compared to a spectrum calculated using quantum-mechanical methods, such as time-dependent density functional theory (TDDFT). nih.govhebmu.edu.cn This approach involves first determining the stable conformations of the molecule and then calculating the ECD spectrum for each, which are then averaged based on their Boltzmann population. hebmu.edu.cn The correlation between the experimental and calculated spectra allows for the unambiguous assignment of the R or S configuration to the enantiomer. nih.gov

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. acs.org For this compound, both gas and liquid chromatography are routinely used for analysis and purification.

Gas chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposition. measurlabs.comnist.gov this compound is sufficiently volatile to be analyzed by GC, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. measurlabs.com

The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. measurlabs.com For the analysis of this compound, a capillary column with a non-polar or moderately polar stationary phase is typically employed. A common choice would be a column coated with a material like 5% phenyl-methylpolysiloxane. govst.edu

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). glsciences.com While a specific retention time for this compound would be method-dependent, it can be determined by running a standard of the compound. GC is particularly useful for assessing the purity of a sample and for separating it from other volatile impurities or byproducts. mdpi.comnih.gov

GC Parameter Typical Conditions
Column Type Capillary column (e.g., HP-5ms, DB-624)
Stationary Phase Non-polar to mid-polar (e.g., 5% phenyl-methylpolysiloxane)
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)
Injection Mode Split/Splitless
Carrier Gas Helium or Nitrogen

This table outlines typical parameters for the GC analysis of volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of compounds in a liquid mobile phase. glsciences.comsielc.com These methods are particularly well-suited for the analysis of this compound, including the separation of its enantiomers if a chiral stationary phase is used.

In reversed-phase HPLC, a common mode for separating moderately polar compounds, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The components of the mixture are separated based on their relative hydrophobicity. This compound, with its phenyl and cyclohexyl groups, would be well-retained on a C18 column. Detection is often achieved using a UV detector set at a wavelength where the analyte absorbs, such as the λmax determined by UV-Vis spectroscopy. glsciences.com

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (sub-2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. glsciences.comsielc.com A method developed for HPLC can often be transferred to a UPLC system for improved performance. lcms.czlcms.cz For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. This involves using a column with a chiral stationary phase that can differentially interact with the two enantiomers, leading to their separation. researchgate.netresearchgate.net

LC Parameter Typical Conditions for Reversed-Phase Analysis
Column Type C18 (for achiral separation), Chiral Stationary Phase (for enantiomeric separation)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (set at λmax), Mass Spectrometry (MS)
Flow Rate Typical for HPLC (e.g., 1.0 mL/min) or UPLC (e.g., 0.2-0.5 mL/min)
Injection Volume Dependent on column dimensions and concentration

This table describes typical conditions for the HPLC/UPLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Chiral Stationary Phase HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is an indispensable technique for the separation of enantiomers and the precise determination of enantiomeric excess (ee). csfarmacie.czresearchgate.net This method relies on the differential interaction of enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times and thus, separation. researchgate.netscielo.br

In the analysis of chiral cyclohexanones, polysaccharide-based columns, such as those from the Daicel Chiralpak and Chiralcel series, are frequently employed. rsc.orgsemanticscholar.org The mobile phase typically consists of a mixture of an alkane, such as hexane (B92381) or heptane, and an alcohol modifier like isopropanol, which helps to optimize the resolution between the enantiomeric peaks. csfarmacie.czsemanticscholar.orgscispace.com Detection is commonly achieved using a UV detector, often set at a wavelength where the aromatic phenyl group exhibits strong absorbance, such as 254 nm. scispace.comrsc.org

Research findings for derivatives of this compound demonstrate the successful application of this technique. For instance, the enantiomeric excess of (S)-2-((R)-2-nitro-1-phenylethyl)cyclohexanone was determined to be 99% using a Chiralpak AS-H column. rsc.org Similarly, the analysis of (S)-2-(2-oxo-2-phenylethyl)cyclohexanone was performed on a Daicel Chiralpak IC column. scispace.com The selection of the specific CSP and mobile phase composition is critical and is often optimized for each specific analyte to achieve baseline separation. researchgate.net The determination of enantiomeric excess is crucial, as the biological activity and physical properties of chiral molecules can vary significantly between enantiomers. nih.gov

Table 1: HPLC Conditions for Enantiomeric Excess (ee) Determination of this compound Derivatives

Compound Chiral Stationary Phase Mobile Phase Flow Rate Detection Reference
(S)-2-(2-oxo-2-phenylethyl)cyclohexanone Daicel Chiralpak IC Hexane:Isopropanol (85:15) 1.0 mL/min UV (254 nm) scispace.com
(S)-2-((R)-2-nitro-1-phenylethyl)cyclohexanone Chiralpak AS-H Not Specified Not Specified Not Specified rsc.org
Spirooxindole derivative from 2-phenylethyl moiety ChiralPak IC Hexanes:Isopropanol (85:15) 1.0 mL/min UV (254 nm) rsc.org

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions. wisc.edulibretexts.orgresearchgate.net It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. libretexts.org

The stationary phase for TLC is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel (SiO₂), coated onto a solid backing like glass or aluminum foil. wisc.eduumich.edu For the analysis of this compound and related compounds, standard pre-coated silica gel 60 GF254 plates are often used. scispace.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. liv.ac.uk The choice of eluent is critical for achieving good separation; a common system for these types of compounds is a mixture of a non-polar solvent like petroleum ether (PE) or hexane and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). nih.gov

To monitor a reaction, small aliquots of the reaction mixture are spotted onto the baseline of a TLC plate at different time intervals, often alongside spots of the pure starting materials for reference. libretexts.org After developing the plate in a chamber saturated with the eluent vapor, the separated spots are visualized. liv.ac.uk Since many organic compounds are colorless, visualization is often achieved by exposing the plate to UV light (if the compounds are UV-active) or by treating it with a chemical stain, such as potassium permanganate (B83412) or p-anisaldehyde, followed by heating. scispace.comwisc.edu The completion of a reaction is typically indicated by the disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product. libretexts.org

Table 2: TLC Systems for Monitoring Reactions Involving Cyclohexanone Derivatives

Stationary Phase Mobile Phase (Eluent) Visualization Method Application Reference
Silica Gel 60 GF254 Not Specified UV light, p-anisaldehyde stain, KMnO₄ stain General reaction monitoring scispace.com
Silica Gel (200-300 mesh) Petroleum Ether / Ethyl Acetate (15:1 - 10:1) Not Specified Michael addition of cyclohexanone to a nitroolefin
Silica Gel Petroleum Ether / Ethyl Acetate (2:1) Not Specified Oxidation of a secondary alcohol to a ketone nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for establishing the relative and absolute configuration of chiral centers. d-nb.infoed.ac.uk The determination of absolute configuration is possible for non-centrosymmetric crystal structures, which are required for enantiopure chiral compounds. ed.ac.uk

The analysis revealed that the cyclohexanone ring adopts a stable chair conformation. nih.gov The 1'-phenyl-2'-nitro-ethyl substituent is located in an equatorial position on the cyclohexanone ring. nih.gov The plane of the phenyl ring and the least-squares plane of the cyclohexyl moiety are nearly perpendicular, enclosing an angle of 89.14 (6)°. nih.gov This type of detailed structural information is invaluable for understanding stereoselective reaction mechanisms and structure-activity relationships. The data obtained from X-ray diffraction experiments, including unit cell parameters and space group, are foundational for confirming the identity and stereochemistry of a synthesized compound.

Table 3: Crystallographic Data for trans-2-(2-Nitro-1-phenylethyl)cyclohexanone

Parameter Value
Chemical Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 13.4567 (6) Å
b 8.3618 (4) Å
c 11.3668 (5) Å
β 91.734 (4)°
Volume (V) 1278.43 (10) ų
Z (Molecules per unit cell) 4
Temperature 173 K

Data sourced from reference nih.gov.

Table of Mentioned Compounds

Compound Name
This compound
(S)-2-(2-oxo-2-phenylethyl)cyclohexanone
(S)-2-((R)-2-nitro-1-phenylethyl)cyclohexanone
trans-2-(2-Nitro-1-phenylethyl)cyclohexanone
2-phenylsulfinyl-cyclohexanone
Dibenzylidenecyclohexanone
Cyclohexanone
Isopropanol
Hexane
Heptane
Petroleum Ether
Ethyl Acetate
p-Anisaldehyde
Potassium Permanganate
Chloroform
Methanol

Theoretical and Computational Studies on 2 Phenethyl Cyclohexanone Systems

Quantum Chemical Calculations of Molecular Properties

No specific studies detailing the quantum chemical calculations of molecular properties for 2-phenethyl-cyclohexanone have been identified. For related compounds, such as 2-(2-hydroxy-benzylidene)-cyclohexanone, researchers have utilized DFT methods with basis sets like B3LYP/6-311+G(d,p) to calculate optimized geometrical parameters, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netresearchgate.net Such calculations provide fundamental data on molecular structure and reactivity. For instance, the calculated bond lengths and angles from these studies on similar molecules show good agreement with experimental X-ray diffraction data. researchgate.net

Density Functional Theory (DFT) Applications to Reaction Mechanisms

While DFT has been extensively used to investigate the reaction mechanisms of various cyclohexanone (B45756) derivatives, its specific application to the reaction mechanisms involving this compound is not documented in the available literature. Studies on the dehydrogenation of cyclohexane (B81311) catalyzed by metal cations, for example, have employed DFT to map out potential energy surfaces and identify reaction pathways. researchgate.net Similarly, DFT has been used to study the stability of hydrogen-bonded complexes of cyclohexanone with other molecules, providing insights into intermolecular interactions. rsc.org These examples highlight the power of DFT in elucidating reaction mechanisms, a potential area for future research on this compound.

Stereochemical Predictions and Conformational Analysis

The conformational analysis of substituted cyclohexanones is a well-established field, often utilizing a combination of NMR spectroscopy and theoretical calculations. nih.gov For the cyclohexanone ring, the chair conformation is generally the most stable. The introduction of a substituent at the 2-position, such as a phenethyl group, would lead to axial and equatorial conformers. The relative stability of these conformers is dictated by steric and electronic effects. In the absence of specific studies on this compound, it is reasonable to predict that the equatorial conformer, which minimizes 1,3-diaxial interactions, would be the more stable conformation. Detailed computational analysis would be required to quantify the energy difference between the conformers and to determine the rotational barriers of the phenethyl side chain.

Molecular Modeling of Transition States in Chemical Reactions

The modeling of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. While there is extensive literature on modeling transition states for reactions involving cyclohexanones, such as aldol (B89426) reactions and Michael additions, no specific models for reactions involving this compound have been found. acs.org The general approach involves using computational methods to locate the transition state structure on the potential energy surface and to calculate its energy, which corresponds to the activation energy of the reaction.

Q & A

Q. What are the established synthetic routes for 2-Phenethyl-cyclohexanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Grignard Reaction : Cyclohexanone reacts with phenethylmagnesium bromide, followed by acid hydrolysis. Optimal conditions include anhydrous solvents (e.g., THF) and controlled temperature (0–25°C) to prevent side reactions .
  • Friedel-Crafts Acylation : Benzene reacts with cyclohexanone derivatives in the presence of Lewis acids (e.g., AlCl₃). Catalyst stoichiometry and reaction time are critical for minimizing polyacylation byproducts .
    Industrial-scale methods may involve catalytic hydrogenation of phenylcyclohexene, requiring precise pressure and temperature control .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexanone core and phenethyl substituent. Key signals include the carbonyl carbon (~210 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.4 ppm in ¹H NMR) .
  • IR Spectroscopy : The ketone C=O stretch (~1715 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹) validate functional groups .
  • GC-MS : Ensures purity and identifies volatile byproducts. Electron ionization (EI) at 70 eV provides fragmentation patterns for structural validation .

Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules?

  • Methodological Answer : The ketone group enables nucleophilic additions (e.g., Grignard or hydrazone formation), while the aromatic ring facilitates electrophilic substitutions. Example pathways:
  • Antioxidant Derivatives : Introduce hydroxyl groups via Friedel-Crafts alkylation, followed by in vitro radical scavenging assays (DPPH, ABTS) .
  • Neuroactive Analogs : Modify the phenethyl chain with amino groups for dopamine receptor binding studies, using radioligand displacement assays .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states for enantioselective reductions (e.g., using chiral catalysts like BINAP-Ru). Focus on steric and electronic effects of the phenethyl group .
  • Molecular Dynamics (MD) : Simulates solvent interactions in nucleophilic additions to optimize stereochemical outcomes .
  • Docking Studies : Predict binding affinities for pharmacological targets (e.g., COX-2 for anti-inflammatory activity) .

Q. How can discrepancies between in vitro and in vivo pharmacological data for this compound derivatives be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate in vitro studies using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory tests) and normalize results to protein content .
  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability via LC-MS/MS in rodent plasma. Adjust dosing regimens to account for rapid hepatic clearance .
  • Toxicological Screening : Use EPA guidelines (e.g., OECD TG 423) to assess acute toxicity, ensuring in vivo results align with in vitro safety margins .

Q. What mechanistic insights explain the stereochemical outcomes of this compound alkylation?

  • Methodological Answer :
  • Solid-State NMR/X-Ray Crystallography : Resolve dimeric structures of lithiated intermediates (e.g., lithium diisopropylamide adducts) to identify steric hindrance effects .
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in alkylation reactions. For example, primary KIE (kH/kD > 1) suggests proton transfer is rate-limiting .
  • Solvent Screening : Compare polar aprotic (THF) vs. hydrocarbon solvents (toluene) to modulate ion pairing and selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antioxidant efficacy of this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values from DPPH assays) and apply statistical weighting to account for variability in solvent systems (e.g., ethanol vs. DMSO) .
  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (Hammett σ values) with radical scavenging capacity to identify outliers .
  • Cross-Validation : Use alternative assays (e.g., FRAP, ORAC) to confirm activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.